Physicochemical Identity: LogP Differentiation from Closest Dimethylamino Analog
The target compound's measured LogP value of 1.65 [1] is substantially lower than the LogP of 2.46 reported for its closest structural analog, 2-(3-(dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione (CAS 78473-06-0) [2], reflecting the increased polarity conferred by the primary amine versus the tertiary dimethylamino group. This 0.81 LogP unit difference translates to an approximately 6.5-fold difference in octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.65 |
| Comparator Or Baseline | 2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione (CAS 78473-06-0): LogP = 2.46 |
| Quantified Difference | ΔLogP = 0.81 (target is more hydrophilic by ~6.5-fold) |
| Conditions | Reverse-phase HPLC-derived LogP measurement |
Why This Matters
This LogP difference directly impacts aqueous solubility, formulation behavior, and passive membrane permeability, making the target compound preferable when higher hydrophilicity or reduced non-specific binding is required.
- [1] SIELC Technologies. CAS Number 94200-38-1: LogP = 1.65. Retrieved from https://www.sielc.com. View Source
- [2] SIELC Technologies. CAS Number 78473-06-0: LogP = 2.46. Retrieved from https://www.sielc.com. View Source
